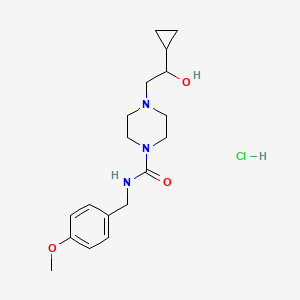
4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H28ClN3O3 and its molecular weight is 369.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-methoxybenzyl)piperazine-1-carboxamide hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. Piperazine compounds are known for their diverse pharmacological effects, including interactions with neurotransmitter receptors, anticancer properties, and antimicrobial activities. This article explores the biological activity of this specific compound, detailing its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Synthesis
The chemical structure of This compound features a piperazine ring substituted with various functional groups that may influence its biological activity. The synthesis typically involves several key steps:
- Formation of the Piperazine Ring : The piperazine core can be synthesized through cyclization reactions involving ethylenediamine and dihaloalkanes under basic conditions.
- Introduction of Substituents : The benzyl and cyclopropyl groups are introduced via nucleophilic substitution reactions and Grignard reactions, respectively.
- Hydroxyethylation : This step involves the reaction with ethylene oxide to introduce the hydroxyethyl group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body, including:
- Aminergic Receptors : Piperazine derivatives often exhibit affinity for dopamine and serotonin receptors, which may contribute to their neuropharmacological effects .
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions or apoptosis in cancer cells .
Anticancer Properties
Recent studies have indicated that piperazine derivatives can induce necroptosis in cancer cells, a regulated form of necrosis that can bypass traditional apoptosis pathways. For instance, related compounds have shown promise in targeting K562 leukemic cells through necroptotic signaling pathways . The unique structural features of this compound may enhance its efficacy against various cancer types.
Antimicrobial Activity
Piperazine compounds have also been evaluated for their antimicrobial properties. Their ability to inhibit bacterial growth has been documented, suggesting potential applications in treating infections . The introduction of different substituents on the piperazine ring can modulate these effects, enhancing activity against specific pathogens.
Comparative Analysis with Similar Compounds
In comparing this compound with similar piperazine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-benzylpiperazine | Basic piperazine structure | Moderate receptor affinity |
| 4-(2-cyclopropyl-2-hydroxyethyl)piperazine | Lacks benzyl group | Limited activity |
| N-benzyl-4-hydroxyethylpiperazine | Hydroxyethyl group present | Enhanced receptor interaction |
This table illustrates how structural modifications can significantly impact biological activities, emphasizing the unique profile of the compound .
Case Studies and Research Findings
Several studies have investigated the biological activities associated with piperazine derivatives:
- Study on Necroptosis Induction : Research demonstrated that a related piperazine compound induced necroptosis in K562 cells, suggesting a novel mechanism for cancer treatment .
- Antimicrobial Efficacy : Comparative studies showed that certain piperazine derivatives exhibited enhanced antimicrobial activity against resistant strains of bacteria .
- Targeting Neurotransmitter Systems : Investigations into the binding affinities of piperazines to aminergic receptors revealed potential applications in treating neurological disorders .
特性
IUPAC Name |
4-(2-cyclopropyl-2-hydroxyethyl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3.ClH/c1-24-16-6-2-14(3-7-16)12-19-18(23)21-10-8-20(9-11-21)13-17(22)15-4-5-15;/h2-3,6-7,15,17,22H,4-5,8-13H2,1H3,(H,19,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMGDIZNVFIOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














